

A Comparative Analysis of Elastomer Mechanical Properties with Various Crosslinking Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(chloromethyl)dimethylsilane*

Cat. No.: *B1265723*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Crosslinking Agent for Elastomeric Applications.

The choice of crosslinking agent is a critical determinant of the final mechanical properties of an elastomer, influencing its suitability for a vast range of applications, from industrial seals and automotive components to specialized equipment in drug development and manufacturing. This guide provides a comparative study of the mechanical properties of elastomers crosslinked with three common types of agents: sulfur, peroxide, and urethane. The data presented is compiled from various scientific studies to offer a comprehensive overview for material selection and development.

Comparative Mechanical Properties of Crosslinked Elastomers

The following table summarizes the typical mechanical properties of Ethylene Propylene Diene Monomer (EPDM) and Styrene-Butadiene Rubber (SBR) crosslinked with sulfur and peroxide systems. Data for urethane crosslinking is presented for polyurethane elastomers to provide a reference for the properties achievable with this chemistry. Direct comparative data for urethane crosslinking of EPDM and SBR is less commonly published.

Elastomer	Crosslinking Agent	Tensile Strength (MPa)	Elongation at Break (%)	Hardness (Shore A)	Modulus at 100% Elongation (MPa)	Key Characteristics & Trade-offs
EPDM	Sulfur	10 - 20	300 - 600	40 - 90	1 - 5	Good flexibility and dynamic properties, cost-effective. Lower heat and compression set resistance. [1] [2]
Peroxide	15 - 25	200 - 500	50 - 90	2 - 8	Superior heat resistance, low compression set, better chemical durability. Can be more expensive and have lower tear strength. [1] [3]	
Combined Sulfur/Pero	> 20	> 400	60 - 80	3 - 7	Can offer a synergistic	

xide						balance of properties, including improved tensile strength compared to single systems. [4]
SBR	Sulfur	15 - 25	400 - 600	50 - 80	1.5 - 4	Good abrasion resistance and tensile strength. Moderate heat and ozone resistance.
Peroxide	10 - 20	300 - 500	60 - 85	2 - 6		Improved heat aging resistance compared to sulfur-cured SBR. May have lower tensile and tear strength.
Polyurethane Elastomer	Urethane (Isocyanate)	10 - 50	300 - 700	30 - 95	2 - 15	High tensile strength, excellent abrasion and tear resistance.

Properties
are highly
tunable.
Can be
sensitive to
moisture
during
processing.

[5][6]

Note: The values presented are typical ranges and can vary significantly based on the specific formulation, including the type and amount of filler, plasticizer, and other additives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of elastomer mechanical properties.

Sample Preparation

1. Sulfur Vulcanization of EPDM/SBR:

- Mixing: The elastomer (EPDM or SBR) is mixed in a two-roll mill or an internal mixer (e.g., Banbury mixer).
- Ingredient Addition: A typical formulation includes the elastomer, a reinforcing filler (like carbon black or silica), a plasticizer (e.g., paraffinic oil), activators (zinc oxide and stearic acid), accelerators (e.g., MBTS, CBS), and sulfur. The ingredients are added in a specific sequence to ensure proper dispersion.
- Curing: The compounded rubber is then compression molded into sheets of desired thickness at a specific temperature and time (e.g., 160°C for 20 minutes). The precise conditions depend on the accelerator system used.

2. Peroxide Curing of EPDM/SBR:

- Mixing: Similar to sulfur vulcanization, the elastomer and other ingredients are mixed in a mill or internal mixer.
- Ingredient Addition: The formulation typically includes the elastomer, filler, plasticizer, and an organic peroxide (e.g., dicumyl peroxide). Co-agents like triallyl cyanurate (TAC) or trimethylolpropane trimethacrylate (TMPTMA) may be added to improve crosslinking efficiency. Acidic fillers should be avoided as they can interfere with the peroxide cure.
- Curing: The mixture is cured in a compression mold at a higher temperature than sulfur vulcanization (e.g., 180°C for 15 minutes). The curing temperature is chosen based on the decomposition temperature of the peroxide.

3. Urethane Crosslinking of Polyurethane Elastomers:

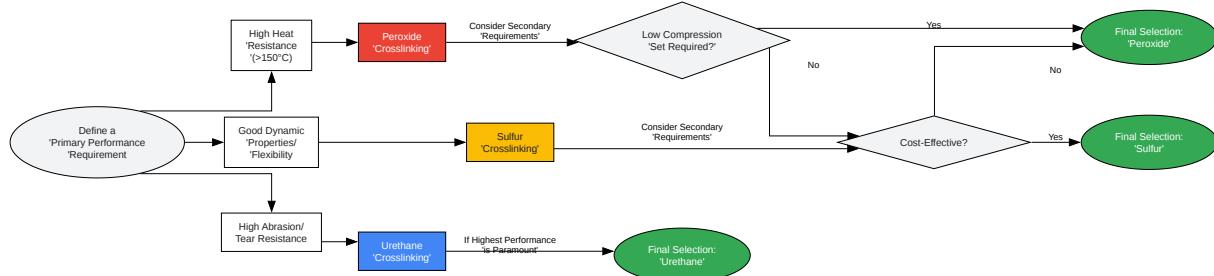
- Mixing: This typically involves a two-component system. A prepolymer containing isocyanate groups is mixed with a curative containing hydroxyl or amine groups.
- Degassing: The mixture is degassed under vacuum to remove any air bubbles.
- Curing: The mixture is then cast into a mold and cured. Curing can occur at room temperature or be accelerated by heating, depending on the specific system. Post-curing at an elevated temperature is often performed to ensure complete reaction and stable properties.

Mechanical Property Testing

1. Tensile Strength, Elongation at Break, and Modulus (ASTM D412):

- Specimen Preparation: Dumbbell-shaped specimens are cut from the cured elastomer sheets using a die.[7][8]
- Test Procedure: The thickness and width of the narrow section of the dumbbell are measured. The specimen is then placed in the grips of a tensile testing machine. The grips are separated at a constant rate (typically 500 mm/min) until the specimen breaks.[7][9]
- Data Acquisition: The force required to stretch the specimen and the corresponding elongation are recorded.

- Calculations:


- Tensile Strength: The maximum force recorded before rupture divided by the original cross-sectional area of the specimen.[8]
- Elongation at Break: The percentage increase in length of the specimen at the point of rupture compared to its original length.[8]
- Modulus: The stress (force per unit area) at a specific elongation (e.g., 100%).[10]

2. Hardness (ASTM D2240):

- Apparatus: A durometer (typically Shore A for elastomers) is used.[11][12]
- Specimen Preparation: The test specimen should have a minimum thickness of 6 mm and a flat surface.[11]
- Test Procedure: The durometer is pressed firmly against the specimen, ensuring the presser foot is parallel to the surface. The hardness reading is taken immediately after the presser foot is in full contact with the specimen.[12] Multiple readings are taken at different locations on the specimen, and the average value is reported.[11]

Visualization of Crosslinking Agent Selection Workflow

The following diagram illustrates a logical workflow for selecting a crosslinking agent based on the desired mechanical properties of the final elastomeric product.

[Click to download full resolution via product page](#)

Caption: Workflow for selecting a crosslinking agent based on primary performance needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EPDM Coatings: Peroxide-Cured vs Sulfur-Cured and the Benefits [gallagherseals.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Combined Sulfur and Peroxide Vulcanization of Filled and Unfilled EPDM-Based Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of urethane rubber (elongation, strength, shock absorption) and comparison with other materials^{1/2} Nagase Chemtex Co., Ltd. [group.nagase.com]

- 6. Properties and Characteristics - Urethanes / Rubbers | MISUMI USA: Industrial Configurable Components Supply [us.misumi-ec.com]
- 7. researchgate.net [researchgate.net]
- 8. News - The Curing Mechanism of Polyurethane Adhesives: From Chemical Reactions to Practical Applications [desaiglue.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. moldedgroup.com [moldedgroup.com]
- 11. The effect of crosslinking on properties of polyurethane elastomers | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Elastomer Mechanical Properties with Various Crosslinking Agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265723#a-comparative-study-of-mechanical-properties-of-elastomers-crosslinked-with-various-agents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

